molecular formula C11H12N2O4S2 B5615768 3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide

3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B5615768
M. Wt: 300.4 g/mol
InChI Key: LVMRKNBLNUYRAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide involves the structural modification of benzenesulfonamide derivatives to enhance their biochemical activity. For instance, the synthesis and biochemical evaluation of related compounds have been explored for their potential as inhibitors of kynurenine 3-hydroxylase, revealing high-affinity inhibition of this enzyme in vitro and in vivo, which underscores the synthetic flexibility and potential therapeutic applications of these sulfonamides (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied, including their crystal structures and molecular docking analyses. These studies help in understanding the interaction of these compounds within biological systems, aiding the design of molecules with enhanced pharmacological efficacy. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined, providing insights into its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide derivatives often aim at modifying the molecule to enhance its biochemical properties. The ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, followed by condensation with various electrophilic compounds, exemplifies the chemical versatility of sulfonamide derivatives and their potential for further chemical modification (Watanabe et al., 1969).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of 3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide derivatives are critical for their pharmacological application. Studies have highlighted the poor water solubility of certain derivatives, prompting research into chemical modifications to improve this aspect for potential therapeutic applications (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3,4-dimethoxy-N-1,3-thiazol-2-ylbenzenesulfonamide derivatives, are integral to their function as potential therapeutic agents. The exploration of tautomerism and the effects of different substituents on the molecular structure and activity provide insights into the chemical behavior of these compounds under various conditions (Beuchet et al., 1999).

properties

IUPAC Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S2/c1-16-9-4-3-8(7-10(9)17-2)19(14,15)13-11-12-5-6-18-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRKNBLNUYRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide

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